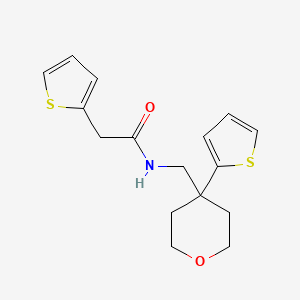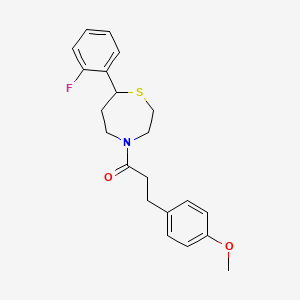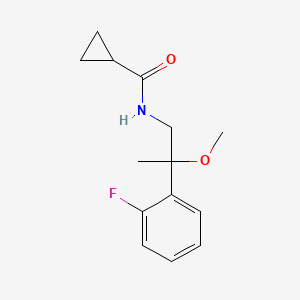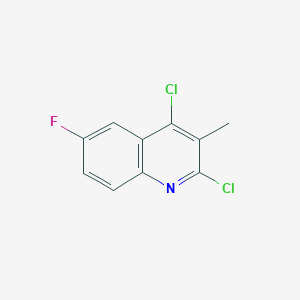![molecular formula C20H16ClNOS B2450669 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 321431-90-7](/img/structure/B2450669.png)
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide, also known as ML129, is a chemical compound that has gained attention in scientific research due to its potential application as a selective inhibitor of the TASK-3 potassium channel.
Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structures : The structures of N-(4-chlorophenyl) derivatives, including benzothiazine compounds, are characterized by extensive intramolecular hydrogen bonds, contributing to their stability. In particular, the 4-chloro derivative forms dimeric pairs due to intermolecular hydrogen bonds, highlighting a unique structural motif (Siddiqui et al., 2008).
Synthesis of Piperazine Derivatives : Piperazine derivatives with 4-chlorophenyl groups have been synthesized and assayed for biological activity against various bacteria and fungi, indicating a potential application in antimicrobial research (J.V.Guna et al., 2009).
Biological Activity
Anticancer Activity : Compounds with substituted N-(4-chlorophenyl)benzamides have been evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher activity than reference drugs, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Antitubercular Activity : Certain N-(4-chlorophenyl) derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, offering potential applications in tuberculosis treatment research (Dighe et al., 2012).
Chemical Properties and Applications
Photoredox-catalyzed Reactions : N-(4-chlorophenyl) derivatives have been involved in photoredox-catalyzed cascade annulations, resulting in the synthesis of benzothiophenes and benzoselenophenes. This highlights their role in developing novel chemical syntheses (Yan et al., 2018).
Corrosion Inhibition : A study on N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide demonstrated its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid, indicating its application in material science and industrial processes (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-8-12-19(13-9-17)24-14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDRQVKGCHPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)


![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)
![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)


![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)
![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)